Solubility profile of 3-[(2-Allylphenoxy)methyl]piperidine hydrochloride in water vs organic solvents
Solubility profile of 3-[(2-Allylphenoxy)methyl]piperidine hydrochloride in water vs organic solvents
Topic: Solubility Profile of 3-[(2-Allylphenoxy)methyl]piperidine Hydrochloride: Aqueous vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
3-[(2-Allylphenoxy)methyl]piperidine hydrochloride (CAS: 1185297-52-2) represents a specialized class of piperidine-based intermediates critical in the synthesis of bioactive heterocyclic compounds.[1][2] As a hydrochloride salt featuring a lipophilic allyl-phenoxy tail attached to a hydrophilic piperidine core, its solubility profile is governed by a delicate balance between ionic lattice energy and hydrophobic solvation.[1]
This guide provides a comprehensive analysis of the compound's solubility behavior in aqueous and organic media.[1][3] In the absence of a standardized pharmacopeial monograph for this specific intermediate, the data presented herein is synthesized from high-confidence Structure-Activity Relationship (SAR) models of analogous 3-substituted piperidine salts and validated physicochemical principles.[1] The guide also details a robust experimental protocol for verifying these parameters in a laboratory setting.
Physicochemical Architecture
To understand the solubility behavior of 3-[(2-Allylphenoxy)methyl]piperidine HCl, one must first deconstruct its molecular architecture.[1] The molecule operates as an amphiphilic salt:[1]
-
The Cationic Head (Hydrophilic): The piperidine ring, protonated at the secondary amine (pKa ≈ 11.0), forms a stable ionic lattice with the chloride counterion.[1] This moiety drives high aqueous solubility and affinity for polar protic solvents.[1][4]
-
The Lipophilic Tail (Hydrophobic): The (2-allylphenoxy)methyl substituent introduces significant hydrophobicity.[1] The allyl group (
) and the phenyl ring increase the LogP of the free base, facilitating interaction with organic solvents like dichloromethane (DCM) or chloroform, even in salt form (via ion-pairing).[1]
Key Molecular Descriptors (Predicted):
-
Molecular Formula:
[1] -
Molecular Weight: ~267.8 g/mol (Salt)[1]
-
Predicted LogP (Free Base): ~2.8 – 3.2 (Moderate Lipophilicity)[1]
-
Melting Point: Expected >150°C (Typical for Piperidine HCl salts)[1]
Solubility Profile: Aqueous vs. Organic
The following solubility data represents the predicted thermodynamic equilibrium solubility at 25°C. These values are derived from the behavior of structurally analogous piperidine salts (e.g., 3-phenylpiperidine HCl, paroxetine HCl intermediates).
Table 1: Predicted Solubility Profile at 25°C
| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale |
| Aqueous | Water (pH 7.0) | High (>50 mg/mL) | The ionic dipole-dipole interactions between water and the piperidinium chloride moiety dominate the hydrophobic effect of the allyl-phenoxy group.[1] |
| 0.1 N HCl | High (>100 mg/mL) | Common ion effect is negligible compared to the high intrinsic solubility; acidic pH prevents any risk of free-base precipitation.[1] | |
| Polar Protic | Methanol | Very High (>100 mg/mL) | Methanol effectively solvates both the ionic head (via H-bonding) and the organic tail (via van der Waals forces).[1] |
| Ethanol | High (>50 mg/mL) | Slightly reduced solubility compared to methanol due to the longer alkyl chain, but still an excellent solvent for recrystallization.[1] | |
| Polar Aprotic | DMSO | High (>100 mg/mL) | High dielectric constant disrupts the crystal lattice effectively; excellent for stock solution preparation.[1] |
| Acetone | Low to Moderate (<10 mg/mL) | While polar, acetone is a poor solvent for many HCl salts due to weak solvation of the chloride ion.[1] Often used as an anti-solvent.[1] | |
| Chlorinated | Dichloromethane (DCM) | Moderate (10–50 mg/mL) | Unusual for salts, but the large lipophilic tail allows for significant solubility via "ion-pair" extraction mechanisms.[1] |
| Chloroform | Moderate (10–50 mg/mL) | Similar to DCM; often used to extract the salt from aqueous phases in synthesis.[1] | |
| Non-Polar | Diethyl Ether | Insoluble (<1 mg/mL) | The high lattice energy of the salt cannot be overcome by the weak van der Waals interactions of ether.[1] |
| Hexane / Heptane | Insoluble (<0.1 mg/mL) | Completely incompatible with the ionic nature of the hydrochloride salt.[1] Ideal anti-solvent for precipitation.[1] |
Mechanistic Insights & Solvation Dynamics
The solubility of 3-[(2-Allylphenoxy)methyl]piperidine HCl is not static; it is a dynamic equilibrium influenced by the competition between the crystal lattice energy and the solvation shell energy.[1]
Diagram 1: Solvation Mechanism & Phase Partitioning
Figure 1: Schematic representation of the competitive solvation forces. Water attacks the ionic bond (red), while organic solvents stabilize the lipophilic tail (green).[1]
Critical Insight - The "Allyl Effect": The allyl group at the ortho position of the phenoxy ring is susceptible to oxidation.[1] In solution, particularly in protic solvents exposed to air, the solubility profile may change over time due to the formation of epoxides or oxidative degradation products.[1] Always use degassed solvents for analytical solubility determination.
Experimental Protocol: Solubility Determination
To empirically validate the solubility of this specific lot, use the Shake-Flask Method (OECD 105 adapted) .[1] This protocol ensures reproducibility and accuracy.
Protocol Workflow:
-
Preparation:
-
Weigh approx. 100 mg of 3-[(2-Allylphenoxy)methyl]piperidine HCl into a chemically resistant glass vial (borosilicate).
-
Add 1.0 mL of the target solvent.[1]
-
-
Equilibration:
-
Seal the vial and place it in a temperature-controlled shaker (25°C ± 0.5°C).
-
Agitate at 200 RPM for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a suspension is formed (saturation).[1]
-
-
Phase Separation:
-
Centrifuge the saturated solution at 10,000 RPM for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).
-
-
Quantification:
Diagram 2: Solubility Determination Decision Tree
Figure 2: Step-by-step decision tree for determining saturation solubility.[1]
Implications for Drug Development
Formulation Strategy:
-
Oral Delivery: The high aqueous solubility suggests this salt is suitable for immediate-release solid oral dosage forms.[1]
-
Parenteral Delivery: Solubility in water (>50 mg/mL) is sufficient for injection, but the pH must be monitored; the solution will be naturally acidic (pH ~4-5).[1] Buffering may be required.[1]
Process Chemistry (Purification):
-
Recrystallization: The differential solubility between Ethanol (High) and Diethyl Ether (Insoluble) makes the Ethanol/Ether solvent pair ideal for recrystallization.[1] Dissolve in hot ethanol, then slowly add ether to precipitate the pure HCl salt.[1]
-
Free Base Extraction: To isolate the free base, dissolve the salt in water, adjust pH to >12 with NaOH, and extract into Dichloromethane .[1]
References
-
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1] OECD Publishing, Paris.[1] Link[1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] Link[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 1185297-52-2.[1] PubChem.[1][5] Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine salt purification).
-
BioFount. Product Entry: 3-[(2-Allylphenoxy)methyl]piperidine Hydrochloride.[1][2] (Supplier of Reference Material). Link
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 1185297-52-2|3-[(2-Allylphenoxy)methyl]piperidine Hydrochloride|3-[(2-Allylphenoxy)methyl]piperidine Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemwhat.com [chemwhat.com]
